molecular formula C17H16O2 B15409059 4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid CAS No. 823228-27-9

4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid

Cat. No.: B15409059
CAS No.: 823228-27-9
M. Wt: 252.31 g/mol
InChI Key: KAQNNHPVIIYKMH-UHFFFAOYSA-N
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Description

4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid is a high-purity organic compound offered for research and development purposes. This molecule features a benzoic acid group linked to a decen-diyn chain, a structure that suggests potential for applications in advanced material science and as a building block in synthetic organic chemistry. Benzoic acid and its derivatives are widely studied for their ability to form specific molecular packing arrangements, such as head-to-head carboxyl dimers connected by O—H···O hydrogen bonds, which can influence the properties of crystalline materials . The unique unsaturated carbon chain in this compound may allow for further functionalization via reactions at the alkene or alkyne groups, making it a versatile intermediate for creating more complex molecular architectures, such as polymers or dendrimers. Researchers investigating photonic applications may find this compound of interest, as certain azobenzene-based benzoic acid derivatives are known for photochromic properties and undergo reversible E/Z isomerization upon irradiation with light, which is useful in the development of optical switches and data storage devices . Regarding its biological activity, while the specific mechanism for this compound is not documented, benzoic acid derivatives generally exhibit preservative effects in acidic environments by penetrating cell membranes and disrupting energy production. In microbial cells, this can lead to a collapse of the proton motive force, inhibition of glycolytic enzymes like phosphofructokinase, and ultimately, ATP depletion . This product is intended for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet and adhering to their institution's chemical hygiene plans.

Properties

CAS No.

823228-27-9

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

4-dec-3-en-1,5-diynylbenzoic acid

InChI

InChI=1S/C17H16O2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h7-8,11-14H,2-4H2,1H3,(H,18,19)

InChI Key

KAQNNHPVIIYKMH-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC#CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid with two key analogs: caffeic acid (3,4-dihydroxybenzeneacrylic acid) and benzothiazepin derivatives (from ).

Structural and Functional Differences

Property This compound Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) Benzothiazepin Derivatives (e.g., Compound 3/5)
Core Structure Benzoic acid with dec-3-ene-1,5-diyne chain Benzoic acid with propenoic acid chain Benzothiazepin ring fused with aromatic substituents
Functional Groups Carboxylic acid, diyne, alkene Carboxylic acid, propenoic acid, 3,4-dihydroxy groups Methoxy, chloro, phenoxy, hydroxyl groups
Reactivity High (conjugated diyne may enable cyclization) Moderate (phenolic hydroxyls prone to oxidation) Variable (depends on substituents, e.g., chloro groups)
Solubility Likely low (hydrophobic diyne chain) Moderate (hydroxyl groups enhance water solubility) Low (aromatic and halogenated substituents)

Q & A

Q. What are the common synthetic routes for preparing 4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid, and what key reaction conditions influence yield?

The synthesis typically involves coupling reactions between benzoic acid derivatives and alkynyl precursors. Palladium-catalyzed Sonogashira or Cadiot-Chodkiewicz couplings are frequently employed to introduce the diyne moiety. Critical conditions include the use of anhydrous solvents (e.g., THF or DMF), inert atmospheres (N₂/Ar), and optimized stoichiometric ratios of catalysts (e.g., Pd(PPh₃)₄/CuI). Post-synthesis purification via recrystallization or column chromatography is essential to isolate the product in high purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–8.1 ppm) and alkyne signals (δ 2.5–3.5 ppm), with coupling constants confirming conjugation .
  • IR Spectroscopy : Confirms carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and alkyne (C≡C, ~2100–2260 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. How can solubility challenges of this compound in aqueous buffers be addressed in experimental protocols?

Solubility can be enhanced using co-solvents like DMSO (10–20% v/v) or adjusting pH to deprotonate the carboxylic acid group (pH > pKa ~4.2). For biological assays, micellar encapsulation with surfactants (e.g., Tween-80) or liposomal formulations may improve bioavailability .

Advanced Research Questions

Q. How can reaction mechanisms involving the diyne moiety be elucidated to optimize synthetic pathways?

Mechanistic studies employ kinetic isotope effects (KIE) and computational modeling (DFT) to identify rate-limiting steps, such as oxidative addition in cross-coupling reactions. In situ monitoring via UV-Vis or Raman spectroscopy tracks intermediate formation. Optimizing ligand choice (e.g., bipyridyl vs. phosphine ligands) can enhance catalytic efficiency and reduce side reactions .

Q. What experimental strategies mitigate oxidative degradation of the diyne group during storage or biological assays?

  • Storage : Use amber vials under inert gas (Ar) at –20°C to prevent photooxidation and radical-mediated degradation .
  • Stabilizers : Add antioxidants (e.g., BHT or ascorbic acid) at 0.1–1.0 mM to quench reactive oxygen species .
  • Real-Time Monitoring : LC-MS or HPLC-PDA tracks degradation products, enabling rapid protocol adjustments .

Q. How does this compound interact with biological targets, and what assays are used to evaluate its bioactivity?

The compound’s conjugated diyne and carboxylic acid groups facilitate interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Assays include:

  • Enzyme Inhibition : Fluorescence-based activity assays (IC₅₀ determination) .
  • Cellular Uptake : Confocal microscopy with fluorescently tagged analogs .
  • Molecular Docking : In silico simulations (AutoDock Vina) predict binding affinities to target proteins .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

Contradictions often arise from variations in solvent purity, temperature, or measurement techniques (e.g., dynamic light scattering vs. nephelometry). Standardize protocols by:

  • Reproducing Conditions : Use USP-grade solvents and controlled humidity chambers .
  • Interlaboratory Validation : Collaborate to establish consensus data using harmonized methods .

Q. What analytical approaches resolve ambiguities in NMR assignments caused by overlapping signals?

  • 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns carbons unambiguously .
  • Variable Temperature NMR : Reduces signal overlap by altering spin-spin coupling at low/high temperatures .

Methodological Recommendations

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

  • Catalyst Preactivation : Pre-stir Pd catalysts with ligands to ensure active species formation.
  • Stoichiometric Logs : Document exact equivalents of reagents, catalysts, and solvents .

Q. How can researchers design dose-response studies to evaluate the compound’s therapeutic potential?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate, with positive/negative controls (e.g., ibuprofen for anti-inflammatory assays). Statistical analysis (ANOVA, EC₅₀ curves) ensures robustness .

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